molecular formula C10H10N2O2 B13907124 3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester

Cat. No.: B13907124
M. Wt: 190.20 g/mol
InChI Key: WPBUFLHWALUPQI-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester is a heterocyclic aromatic compound with the molecular formula C9H8N2O2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are applicable. This may involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[1,5-a]pyridines .

Scientific Research Applications

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-methylimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-9(10(13)14-2)8-5-3-4-6-12(7)8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBUFLHWALUPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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